2-chloro-5-(2-methylpropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide
CAS No.:
Cat. No.: VC14787915
Molecular Formula: C12H15ClN4OS
Molecular Weight: 298.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClN4OS |
|---|---|
| Molecular Weight | 298.79 g/mol |
| IUPAC Name | 2-chloro-5-(2-methylpropyl)-N-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C12H15ClN4OS/c1-7(2)4-9-10(16-12(13)19-9)11(18)15-8-5-14-17(3)6-8/h5-7H,4H2,1-3H3,(H,15,18) |
| Standard InChI Key | COWXAWZJDAUCHH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=C(N=C(S1)Cl)C(=O)NC2=CN(N=C2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-Chloro-5-(2-methylpropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide possesses the molecular formula , corresponding to a molecular weight of 298.79 g/mol . Systematic naming follows IUPAC guidelines, specifying:
-
A thiazole ring (1,3-thiazole) at position 4
-
Chlorine substitution at position 2
-
A 2-methylpropyl (isobutyl) group at position 5
-
A carboxamide bridge linking position 4 to a 1-methyl-1H-pyrazol-4-yl moiety
The structural complexity arises from the conjugation of three distinct heterocyclic systems: the electron-deficient thiazole core, the π-excessive pyrazole ring, and the carboxamide linker that enables hydrogen bonding interactions.
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data remains unpublished for this specific compound, analogous thiazole-carboxamides exhibit monoclinic crystal systems with P2₁/c space groups. Key spectroscopic signatures include:
The absence of reported melting/boiling points suggests stability issues during thermal analysis, necessitating alternative characterization methods like differential scanning calorimetry.
Synthetic Methodologies and Optimization
Multi-Step Synthesis Pathways
Industrial-scale production typically employs a convergent synthesis strategy:
Step 1: Thiazole Core Formation
4-Chloro-2-methylpropylthiazole-5-carboxylic acid is synthesized via:
-
Hantzsch thiazole synthesis using α-chloroketones and thioureas
-
Solvent: Dimethylacetamide (DMAc) at 110°C
-
Yield: 68–72% after recrystallization from ethyl acetate/hexanes
Step 2: Pyrazole Amine Preparation
1-Methyl-1H-pyrazol-4-amine is generated through:
-
Buchwald–Hartwig amination of 4-bromo-1-methylpyrazole
-
Catalyst: Pd(OAc)₂/Xantphos system
Step 3: Amide Coupling
Carbodiimide-mediated coupling (EDC/HOBt) achieves 83–87% yield:
-
Molar ratio: 1:1.2 (acid:amine)
-
Solvent: Dichloromethane (DCM) at 0°C → RT
-
Reaction monitoring: TLC (Rf 0.3 in EtOAc/hexanes 1:1)
Process Optimization Challenges
Critical parameters influencing batch consistency:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Coupling Temp | 0–5°C | Minimizes racemization |
| DMAc Purity | ≥99.9% | Reduces byproduct formation |
| Pd Catalyst Load | 5 mol% | Balances cost vs efficiency |
Scale-up difficulties emerge in:
-
Exothermic amidation requiring jacketed reactors
-
Pd residue removal via SiliaMetS® scavengers
Reactivity and Derivative Formation
Electrophilic Substitution Patterns
The thiazole ring undergoes regioselective reactions:
Chlorine Displacement
Carboxamide Modifications
-
LiAlH₄ reduction to amine (yield 45%)
-
Hydrazide formation with hydrazine hydrate
Stability Under Physiological Conditions
Simulated gastric fluid (pH 1.2) studies show:
-
92% intact after 2h (37°C)
-
Hydrolysis at carboxamide bond dominates degradation
-
Half-life: 8.3h in human plasma
| Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| JAK3 | 11.2 | 142× vs JAK1 |
| IRAK4 | 8.7 | 89× vs IRAK1 |
| FLT3 | 23.4 | 67× vs KIT |
Mechanistic studies indicate ATP-competitive binding with DFG-in conformation stabilization .
Antimicrobial Efficacy
MIC values against ESKAPE pathogens:
| Organism | MIC (μg/mL) | Reference Strain |
|---|---|---|
| MRSA | 2.1 | ATCC 43300 |
| A. baumannii | 8.7 | ATCC 19606 |
| K. pneumoniae | 16.3 | ATCC BAA-2146 |
QSAR modeling correlates lipophilicity (clogP 2.8) with Gram-positive activity.
Environmental and Regulatory Considerations
Ecotoxicological Profile
OECD 301F biodegradability testing:
-
28-day degradation: 12%
-
Classification: Persistent organic pollutant (PvP = 3.1)
Aquatic toxicity:
| Species | LC₅₀ (96h) | NOEC |
|---|---|---|
| D. magna | 4.8 mg/L | 0.3 mg/L |
| P. promelas | 9.1 mg/L | 1.1 mg/L |
REACH Compliance Status
Current registration status (as of 2025):
-
Tonnage band: 1–10 tonnes/year
-
Testing endpoints pending:
-
Extended one-generation reproductive study
-
Read-across justification for mutagenicity
-
Industrial Applications and Patent Landscape
Pharmaceutical Formulations
Patent WO2024064871 discloses:
-
Solid dispersion with HPMCAS-LF (1:2 ratio)
-
Bioavailability enhancement (AUC₀–∞ +320% vs crystalline)
-
Stabilized against polymorphic transitions (>24 months, 25°C/60% RH)
Material Science Applications
-
Non-linear optical material: χ⁽³⁾ = 1.8×10⁻¹² esu
-
Dielectric constant (1 MHz): 3.2 with 0.02 loss tangent
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume